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Introduction
Demethylamino Ranitidine Acetamide Sodium, chemically known as N-[2-[[[5-

[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide sodium salt, is

recognized as Impurity D in the European Pharmacopoeia (EP) monograph for Ranitidine

Hydrochloride. The presence of impurities in active pharmaceutical ingredients (APIs) is a

critical quality attribute that is closely monitored to ensure the safety and efficacy of drug

products. Understanding the synthesis pathways of such impurities is crucial for their

identification, characterization, and control during drug manufacturing. This technical guide

provides a detailed overview of a plausible synthesis pathway for Demethylamino Ranitidine
Acetamide Sodium, based on established chemical principles and analogous reactions

reported in the literature for ranitidine and its derivatives.

While a specific, step-by-step synthesis protocol for this particular impurity is not extensively

documented in publicly available literature, this guide constructs a scientifically sound synthetic

route, complete with proposed experimental protocols and relevant data presented for clarity. It

is important to note that this compound is primarily considered a process-related impurity or a

degradation product of ranitidine, and its formation can occur under acidic or basic
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conditions[1]. The information presented herein is intended to serve as a foundational resource

for researchers in process development, quality control, and drug metabolism studies.

Proposed Synthesis Pathway
The proposed synthesis of Demethylamino Ranitidine Acetamide Sodium can be envisioned

as a multi-step process, culminating in the formation of the target molecule. The key strategic

disconnection involves the formation of an amide bond between the crucial intermediate, 2-[[[5-

(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine, and a suitable nitroacetic acid

derivative.

Overall Synthesis Scheme:
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Step 1: Synthesis of Intermediate A

Step 2: Synthesis of Intermediate B

Step 3: Amide Formation

Step 4: Salt Formation

5-(Dimethylaminomethyl)furfuryl alcohol

Intermediate A
(2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine)HCl

Cysteamine

Nitroacetic acid

Intermediate B
(Ethyl nitroacetate)H+ cat.

Ethanol

Intermediate A

Demethylamino Ranitidine Acetamide

Intermediate B Heat

Demethylamino Ranitidine Acetamide
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Caption: Proposed four-step synthesis pathway for Demethylamino Ranitidine Acetamide
Sodium.

Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the

proposed synthesis pathway. These are based on analogous reactions found in the literature

for the synthesis of ranitidine and related compounds.

Step 1: Synthesis of 2-[[[5-(dimethylamino)methyl-2-
furanyl]methyl]thio]ethanamine (Intermediate A)
This procedure is adapted from known methods for the synthesis of the ranitidine side chain.

Methodology:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-

(dimethylaminomethyl)furfuryl alcohol (1 equivalent) and cysteamine hydrochloride (1.1

equivalents).

Add a suitable solvent, such as a mixture of 1-butanol and toluene (1:1 v/v).

Add a strong base, for instance, potassium hydroxide (2 equivalents), to the suspension.

Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 18-24

hours.

After cooling to room temperature, wash the reaction mixture with water and brine.

Separate the organic phase and evaporate the solvent under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to yield the desired intermediate.

Step 2: Synthesis of Ethyl Nitroacetate (Intermediate B)
This is a standard esterification reaction.
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Methodology:

To a solution of nitroacetic acid (1 equivalent) in ethanol (excess), add a catalytic amount of

a strong acid (e.g., sulfuric acid).

Heat the mixture to reflux for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base

(e.g., sodium bicarbonate solution).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain

ethyl nitroacetate.

Step 3: Synthesis of N-[2-[[[5-[(Dimethylamino)methyl]-2-
furanyl]methyl]thio]ethyl]-2-nitroacetamide
This step involves the acylation of the primary amine (Intermediate A) with the nitroacetate

ester (Intermediate B).

Methodology:

In a sealed reaction vessel, dissolve 2-[[[5-(dimethylamino)methyl-2-

furanyl]methyl]thio]ethanamine (1 equivalent) in a high-boiling point aprotic solvent such as

N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Add ethyl nitroacetate (1.1 equivalents) to the solution.

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

The reaction should be monitored by TLC or HPLC to track the consumption of the starting

materials and the formation of the product.

After the reaction is complete, cool the mixture to room temperature.
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The product can be isolated by precipitation upon addition of a non-polar solvent or by

extraction and subsequent purification by column chromatography.

Step 4: Formation of Demethylamino Ranitidine
Acetamide Sodium
This is a straightforward acid-base reaction to form the sodium salt.

Methodology:

Dissolve the purified N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-

nitroacetamide in a suitable solvent such as ethanol or methanol.

Add a stoichiometric amount of a sodium base, for example, a solution of sodium hydroxide

or sodium ethoxide in ethanol, dropwise with stirring.

The sodium salt may precipitate out of the solution or can be obtained by evaporation of the

solvent.

Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum

to yield the final product.

Data Presentation
As a specific synthesis of Demethylamino Ranitidine Acetamide Sodium is not well-

documented, quantitative data from a validated process is not available. The following table

presents the key chemical properties of the target compound.
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Property Value Source(s)

Chemical Name

N-[2-[[[5-

[(Dimethylamino)methyl]-2-

furanyl]methyl]thio]ethyl]-2-

nitroacetamide Sodium Salt

[2]

Synonyms
Ranitidine Impurity D (Sodium

Salt)
[2]

CAS Number 112251-56-6 [2]

Molecular Formula C12H18N3NaO4S [2]

Molecular Weight 323.34 g/mol [2]

Logical Workflow for Synthesis
The logical progression of the synthesis is outlined in the following diagram, illustrating the

transformation of starting materials into the final product.
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Final Product
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Caption: Logical workflow of the proposed synthesis.

Signaling Pathways and Biological Context
There is currently no specific information in the scientific literature detailing the interaction of

Demethylamino Ranitidine Acetamide Sodium with any particular signaling pathways in a

pharmacological context. As an impurity of ranitidine, its biological activity has not been a

primary focus of research. The main concern regarding ranitidine impurities has been their

potential to contribute to the formation of N-nitrosodimethylamine (NDMA), a probable human

carcinogen[3]. Further research would be required to elucidate any specific biological effects or

pathway interactions of this compound.

Conclusion
This technical guide provides a comprehensive, albeit proposed, synthesis pathway for

Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D). By leveraging
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established chemical reactions for the synthesis of ranitidine and its analogues, a plausible and

detailed route has been outlined. The provided experimental protocols are intended to serve as

a starting point for researchers aiming to synthesize this impurity for analytical, toxicological, or

metabolic studies. The lack of extensive literature on the specific synthesis and biological

activity of this compound highlights an area for potential future investigation, particularly in the

context of pharmaceutical impurity profiling and safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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